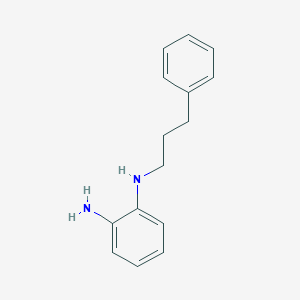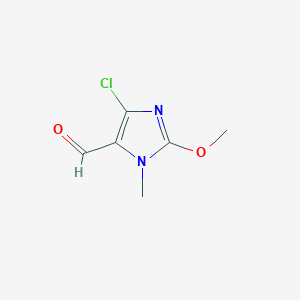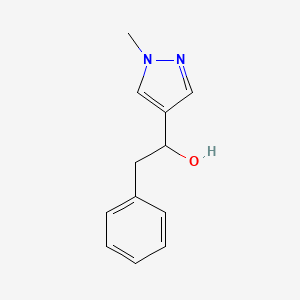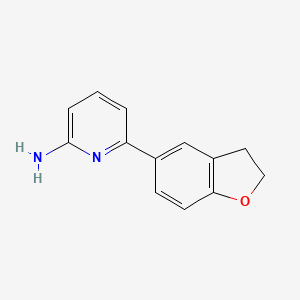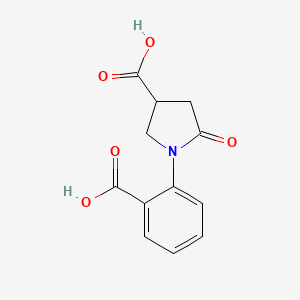
1-(2-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
Vue d'ensemble
Description
This would typically include the compound’s molecular formula, molecular weight, and structural formula. The compound’s class or family, and its role or use in biological or chemical processes would also be mentioned.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reagents, and conditions required for the synthesis. The yield and purity of the compound obtained would also be discussed.Molecular Structure Analysis
This would involve the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s molecular structure.Chemical Reactions Analysis
This would involve studying the compound’s reactivity and the types of chemical reactions it undergoes.Physical And Chemical Properties Analysis
This would include the compound’s physical properties such as melting point, boiling point, solubility, and optical activity, as well as chemical properties such as acidity or basicity, and stability.Applications De Recherche Scientifique
Biocatalyst Inhibition
1-(2-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, as a carboxylic acid, shares similarities with other carboxylic acids in their role as biocatalyst inhibitors. Carboxylic acids can become inhibitory to microbes such as Escherichia coli and Saccharomyces cerevisiae at concentrations below the desired yield and titer, affecting their viability and productivity in industrial bioprocesses. This is critical in the context of producing biorenewable chemicals, where the inhibitory effects of carboxylic acids on microbial biocatalysts need to be mitigated through metabolic engineering strategies (Jarboe et al., 2013).
Liquid-Liquid Extraction Technologies
The compound's relevance extends to its role in the recovery of carboxylic acids from aqueous streams, a process crucial for the production of bio-based plastics and other organic acids. Solvent developments for liquid-liquid extraction (LLX) of carboxylic acids have seen advancements with new solvents such as ionic liquids and improvements in traditional solvents comprising amines and organophosphorous extractants. This is vital for enhancing the economic feasibility and efficiency of extracting carboxylic acids, including 1-(2-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, from diluted aqueous streams (Sprakel & Schuur, 2019).
Interaction with Metals
The interaction between carboxylic acids and metals is another area of research that can provide insights into the properties of 1-(2-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid. Studies on similar compounds have shown that metals can significantly influence the electronic systems of biologically important molecules such as benzoic, 2-hydroxybenzoic, and 3-pyridine carboxylic acids. Understanding these interactions can aid in predicting the reactivity, stability, and biological affinity of carboxylic acids, including 1-(2-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (Lewandowski et al., 2005).
Safety And Hazards
This would involve a discussion of the compound’s toxicity, potential health effects, and safety precautions that need to be taken while handling it.
Orientations Futures
This would involve a discussion of potential future research directions, such as new synthetic routes, applications, or modifications to the compound that could enhance its properties or activity.
Please consult with a qualified professional or refer to specific scientific literature for detailed information.
Propriétés
IUPAC Name |
1-(2-carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO5/c14-10-5-7(11(15)16)6-13(10)9-4-2-1-3-8(9)12(17)18/h1-4,7H,5-6H2,(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONLLTVWUGWKXGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-7-carboxylate](/img/structure/B1422491.png)
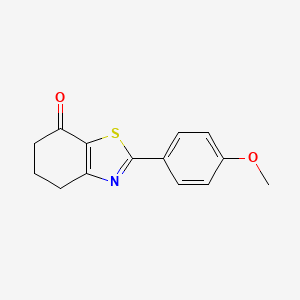
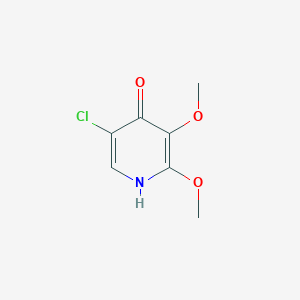
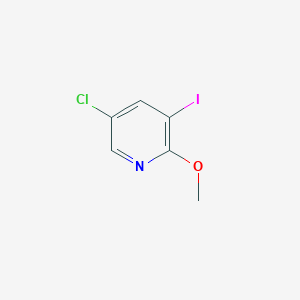
![2-chloro-N-{2-[4-(trifluoromethoxy)phenyl]ethyl}acetamide](/img/structure/B1422496.png)
![4-Chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1422497.png)
![2-[4-(Methylamino)piperidin-1-yl]-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B1422499.png)
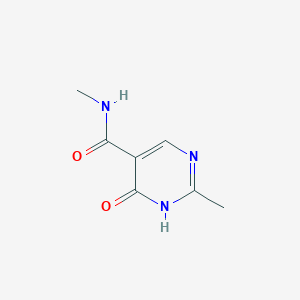
![2-chloro-N-[(4-methanesulfonylphenyl)methyl]acetamide](/img/structure/B1422501.png)
![7,7-Difluoro-3-azabicyclo[4.1.0]heptane](/img/structure/B1422503.png)
